![molecular formula C20H16BrN3O2 B2477898 3-[3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl]-1-propylquinolin-4(1H)-one CAS No. 1326926-21-9](/img/structure/B2477898.png)
3-[3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl]-1-propylquinolin-4(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “3-[3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl]-1-propylquinolin-4(1H)-one” is a complex organic molecule that contains several functional groups. It includes a bromophenyl group, an oxadiazole ring, and a quinolinone structure .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the oxadiazole ring, a five-membered ring containing three heteroatoms (two nitrogens and one oxygen), attached to a bromophenyl group and a quinolinone structure .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, oxadiazoles are known to participate in various chemical reactions. They can act as ligands in coordination chemistry and can undergo reactions at the nitrogen atoms .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the bromophenyl group is likely to make the compound relatively heavy and possibly increase its reactivity .科学的研究の応用
Antitubercular Activity
Oxadiazole derivatives, including those structurally related to the specified compound, have been evaluated for their antitubercular activity against various strains of mycobacteria, including M. tuberculosis. Some derivatives exhibit in vitro efficacy comparable to standard antitubercular drugs, highlighting their potential as leads for new antitubercular agents (Asif, 2014).
Therapeutic Potential
The 1,3,4-oxadiazole ring is recognized for its capacity to bind with various enzymes and receptors through weak interactions, leading to a wide range of bioactivities. Research on 1,3,4-oxadiazole-based compounds has revealed their potential in treating diseases like cancer, fungal infections, bacterial infections, and more, making them valuable in the development of new medicinal agents (Verma et al., 2019).
Synthesis and Pharmacology
Recent studies have focused on synthesizing new oxadiazole derivatives and exploring their pharmacological activities. These efforts have identified oxadiazole derivatives with significant antibacterial, anti-inflammatory, antifungal, anti-diabetic, and anticancer activities. The structural features of oxadiazoles, particularly the presence of nitrogen and oxygen atoms, contribute to their pharmacological effectiveness through hydrogen bond interactions with biomacromolecules (Wang et al., 2022).
Biological Roles
The synthesis methods and biological applications of 1,3,4-oxadiazole derivatives have been extensively reviewed, highlighting their roles in treating various diseases. These compounds have shown promise in developing new therapeutic agents due to their significant biological activities and potential for chemical modification (Nayak & Poojary, 2019).
作用機序
Target of Action
It’s known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors , which could be a potential area of exploration for this compound.
Mode of Action
It has been suggested that similar compounds may exert their antibacterial and antifungal activities by inhibiting the synthesis of nucleic acids in the microorganisms. Additionally, it has been proposed that these compounds may exert their anticancer activity by inducing apoptosis in cancer cells.
Biochemical Pathways
Result of Action
In vitro studies have shown that similar compounds can inhibit the growth of various bacterial and fungal strains. Additionally, they have been found to induce apoptosis in cancer cells. In vivo studies have shown that these compounds can reduce tumor growth in animal models.
Safety and Hazards
将来の方向性
特性
IUPAC Name |
3-[3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl]-1-propylquinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16BrN3O2/c1-2-11-24-12-15(18(25)14-8-4-6-10-17(14)24)20-22-19(23-26-20)13-7-3-5-9-16(13)21/h3-10,12H,2,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFNQJRMFXKZTKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=C(C(=O)C2=CC=CC=C21)C3=NC(=NO3)C4=CC=CC=C4Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16BrN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl]-1-propylquinolin-4(1H)-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

amine](/img/structure/B2477815.png)
![Lithium;6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine-3-carboxylate](/img/structure/B2477816.png)
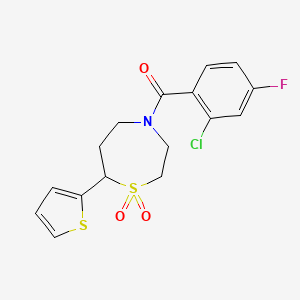
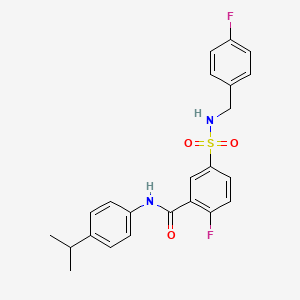

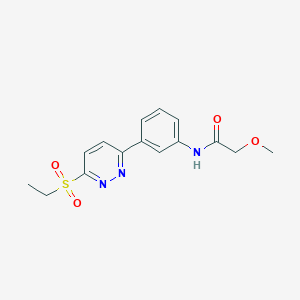
![3-(1,1,2,2,2-Pentafluoroethyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2477825.png)
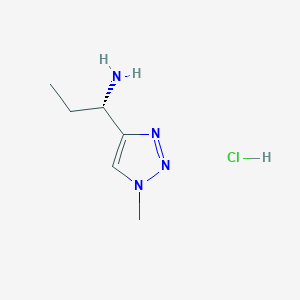
![2-[[2-(5,6,7,8-Tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-ylsulfanyl)acetyl]amino]benzoic acid](/img/structure/B2477828.png)
![4-Benzyl-11-(2-methylbutan-2-yl)-5-sulfanyl-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-3-one](/img/structure/B2477829.png)
![4-acetyl-N-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2477830.png)

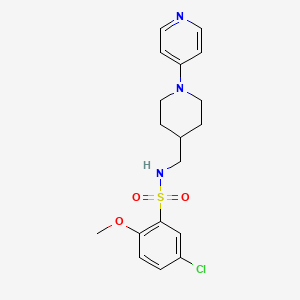
![3-((5-((4-chlorobenzyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2477838.png)